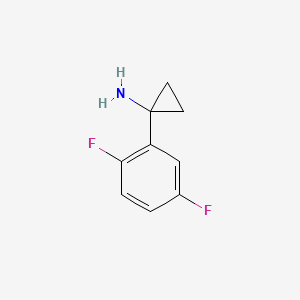

![molecular formula C7H3BrClNO3S2 B582447 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid CAS No. 1226808-74-7](/img/structure/B582447.png)

4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

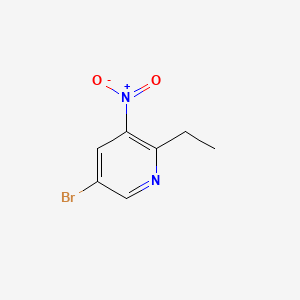

4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is a chemical compound with the CAS Number: 1226808-74-7 . Its molecular weight is 328.59 . The IUPAC name for this compound is 4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is 1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13) . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition

Quorum sensing is a communication mechanism used by bacteria to coordinate behaviors such as biofilm formation, virulence production, and pathogenesis. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid has been investigated as a potential quorum sensing inhibitor. Specifically:

- LasB System : Compounds derived from this molecule (such as 3, 6, and 7) have shown promising quorum-sensing inhibition activity against Pseudomonas aeruginosa. Their IC50 values range from 45.5 to 182.2 μg/mL .

- PqsR System : While no activity was observed in the PqsR system, the selectivity of these compounds toward the LasB system highlights their potential .

- Anti-Biofilm Formation : Compound 7 also demonstrated moderate anti-biofilm formation activity against Pseudomonas aeruginosa .

- Drug Development : Docking studies suggest that these compounds bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, making them suitable templates for further drug development .

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole, including those containing 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid, have been synthesized and evaluated for their pharmacological effects. These derivatives exhibit anti-inflammatory and analgesic activities, which could be relevant for pain management and inflammation control .

Binding Affinity to β-Amyloid Fibrils

4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid serves as a starting material in the synthesis of benzothiazole dimers with high binding affinity to β-amyloid fibrils. This property is significant in the context of Alzheimer’s disease research and potential therapeutic interventions .

Other Applications

While the above applications are well-documented, further research may uncover additional uses for this compound. Its unique structure and functional groups make it an interesting candidate for various chemical and biological investigations.

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWSIKFJVYXVCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)S(=O)(=O)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682007 |

Source

|

| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226808-74-7 |

Source

|

| Record name | 4-Bromo-6-chloro-2-benzothiazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)

![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)